4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through methods similar to those used for other quinoxaline derivatives. For example, one common method involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would include a quinoxaline core, which is a type of heterocyclic compound consisting of a benzene ring fused to a pyrazine ring . It also has an ethylsulfonyl group and a benzoyl group attached to the quinoxaline core.Scientific Research Applications
Organic Synthesis Applications
- Tetracyclic Derivatives Synthesis : Research has explored the antiallergic activity of tetracyclic derivatives of quinoline-2-carboxylic acids, highlighting the potential of quinoline derivatives in medicinal chemistry (Erickson et al., 1978).
- Four-component Tandem Reactions : A study detailed a four-component tandem protocol for synthesizing highly functionalized [1,4]-thiazines, showcasing the utility of complex reactions in generating structurally diverse molecules (Indumathi et al., 2007).
Biological Evaluation and Antitumor Agents
- Proteinase Inhibitor Effects : Investigations into compounds like FOY ([ethyl p-(6-guanidinohexanoyloxy) benzoate] methanesulfonate) have elucidated their role as serine proteinase inhibitors, offering insights into their therapeutic potential in modulating the coagulofibrinolytic system (Ohno et al., 1981).
Novel Materials Development
- Emission Tuning in Organic Compounds : Research on 1,8-naphthalimide derivatives has demonstrated the tuning of aggregation-enhanced emission and solid-state emission, important for developing new materials with specific photophysical properties (Srivastava et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(4-ethylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-2-24(22,23)13-9-7-12(8-10-13)17(21)19-11-16(20)18-14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSAJLNEPKQMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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